(S)-(+)-1-Dimethylamino-2-propanol
Overview
Description
(S)-(+)-1-Dimethylamino-2-propanol is a chiral compound with significant applications in various fields of chemistry and industry. It is an optically active alcohol, characterized by the presence of a dimethylamino group and a hydroxyl group attached to a chiral carbon atom. This compound is known for its utility in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-1-Dimethylamino-2-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-(+)-1-Dimethylamino-2-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of (S)-(+)-1-Dimethylamino-2-propanone. This process is carried out in the presence of a chiral catalyst to achieve high enantioselectivity. The reaction conditions, including pressure, temperature, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-1-Dimethylamino-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: (S)-(+)-1-Dimethylamino-2-propanone.
Reduction: (S)-(+)-1-Dimethylamino-2-propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-1-Dimethylamino-2-propanol has numerous applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals, polymers, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Dimethylamino-2-propanol involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, the compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by providing a chiral environment for the reaction. The hydroxyl and dimethylamino groups play crucial roles in stabilizing transition states and intermediates, thereby influencing the stereochemical outcome of the reactions.
Comparison with Similar Compounds
- ®-(-)-1-Dimethylamino-2-propanol
- 1-Dimethylamino-2-propanone
- 1-Dimethylamino-2-propylamine
Comparison: (S)-(+)-1-Dimethylamino-2-propanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer ®-(-)-1-Dimethylamino-2-propanol, the (S)-(+)-isomer may exhibit different biological activities and pharmacokinetics. The presence of both a hydroxyl and a dimethylamino group allows for versatile chemical transformations, making it a valuable compound in various synthetic applications.
Biological Activity
(S)-(+)-1-Dimethylamino-2-propanol, also known as DMAP, is a tertiary amine with a hydroxyl group attached to a propanol backbone. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₅H₁₃N₁O
- Molar Mass : 103.16 g/mol
- Boiling Point : 125 - 127 °C
- Melting Point : -85 °C
- Density : 0.85 g/cm³ at 20 °C
- pH Value : Approximately 11 in aqueous solutions
1. Corrosion Inhibition
Recent studies have highlighted the potential of this compound as a corrosion inhibitor for metals such as copper. When used in alkaline solutions, this compound exhibits protective properties against oxidative damage. The interaction of DMAP with metal cations has been explored to enhance its effectiveness as a corrosion inhibitor.
Study | Findings |
---|---|
DMAP shows synergistic effects when combined with nickel ions, significantly improving copper surface protection against corrosion. |
2. Pharmaceutical Applications
This compound is employed as a chiral auxiliary in asymmetric synthesis, which is crucial for the development of pharmaceuticals. Its chirality allows for the selective formation of specific enantiomers, which can possess different biological activities.
Application | Description |
---|---|
Chiral Auxiliary | Used to control stereochemistry in drug synthesis, ensuring the production of desired enantiomers. |
3. Environmental Applications
The compound's ability to enhance gas solubility, particularly carbon dioxide, positions it as a significant player in environmental applications such as carbon capture technologies.
Study | Findings |
---|---|
Kinetics of CO₂ absorption into DMAP solutions were experimentally measured, showing promising results for reactive absorption processes. |
Case Study 1: Corrosion Inhibition Mechanism
A detailed investigation into the corrosion inhibition mechanism of this compound revealed that its interaction with metal surfaces leads to the formation of protective layers that impede oxidative reactions. The study utilized electrochemical techniques to assess the performance of DMAP in various concentrations and pH levels.
Case Study 2: Asymmetric Synthesis
In pharmaceutical research, this compound has been utilized in the synthesis of optically active methadones through enzymatic resolution processes. This method demonstrated high enantiomeric purity and efficiency in producing desired pharmaceutical compounds.
Properties
IUPAC Name |
(2S)-1-(dimethylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046562 | |
Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-17-2 | |
Record name | Dimepranol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEPRANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y46IE54IB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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